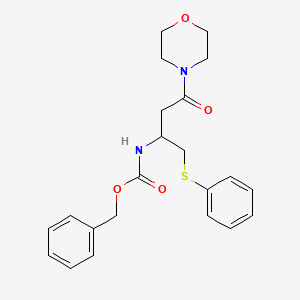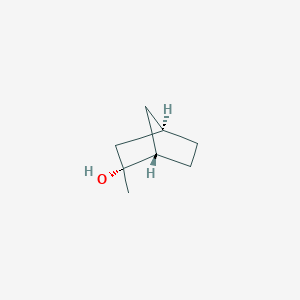
11-KetoFlurandrenolide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-KetoFlurandrenolide is a synthetic corticosteroid, primarily used for its anti-inflammatory and immunosuppressive properties. It is a derivative of flurandrenolide, which is commonly employed in the treatment of various skin disorders. The compound is known for its efficacy in reducing inflammation and suppressing immune responses, making it valuable in both medical and research settings.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 11-KetoFlurandrenolide involves multiple steps, starting from the basic steroid structure. The process typically includes fluorination, hydroxylation, and ketonization reactions. Specific reagents and catalysts are used to achieve the desired chemical transformations, ensuring high yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions and continuous flow processes. This ensures consistent quality and cost-effectiveness. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the compound.
化学反応の分析
Types of Reactions: 11-KetoFlurandrenolide undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often employ reagents like thionyl chloride and phosphorus tribromide.
Major Products: The major products formed from these reactions include various hydroxylated and fluorinated derivatives, which can be further modified for specific applications.
科学的研究の応用
11-KetoFlurandrenolide has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Employed in studies investigating the effects of corticosteroids on cellular processes and gene expression.
Medicine: Utilized in the development of new therapeutic agents for inflammatory and autoimmune diseases.
Industry: Applied in the formulation of topical creams and ointments for dermatological conditions.
作用機序
The mechanism of action of 11-KetoFlurandrenolide involves binding to the cytosolic glucocorticoid receptor. This receptor-ligand complex then translocates to the cell nucleus, where it interacts with glucocorticoid response elements in the promoter regions of target genes. This interaction modulates the transcription of specific genes, leading to anti-inflammatory and immunosuppressive effects. The compound also inhibits the biosynthesis of prostaglandins and leukotrienes by suppressing the activity of phospholipase A2.
類似化合物との比較
Flurandrenolide: The parent compound, used for similar therapeutic purposes.
Fluticasone: Another corticosteroid with potent anti-inflammatory properties.
Betamethasone: Known for its strong glucocorticoid activity.
Uniqueness: 11-KetoFlurandrenolide is unique due to its specific structural modifications, which enhance its stability and efficacy. Its fluorinated and ketonized structure provides distinct pharmacokinetic and pharmacodynamic properties compared to other corticosteroids.
特性
分子式 |
C24H31FO6 |
|---|---|
分子量 |
434.5 g/mol |
IUPAC名 |
(1S,2S,4R,8S,9S,12S,13R,19S)-19-fluoro-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-11,16-dione |
InChI |
InChI=1S/C24H31FO6/c1-21(2)30-19-9-14-13-8-16(25)15-7-12(27)5-6-22(15,3)20(13)17(28)10-23(14,4)24(19,31-21)18(29)11-26/h7,13-14,16,19-20,26H,5-6,8-11H2,1-4H3/t13-,14-,16-,19+,20+,22-,23-,24+/m0/s1 |
InChIキー |
IGLRPFLMFCCCSK-OUMPWXHLSA-N |
異性体SMILES |
C[C@]12CCC(=O)C=C1[C@H](C[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3C[C@@H]5[C@]4(OC(O5)(C)C)C(=O)CO)C)F |
正規SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)CCC5(C4C(=O)CC3(C2(O1)C(=O)CO)C)C)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


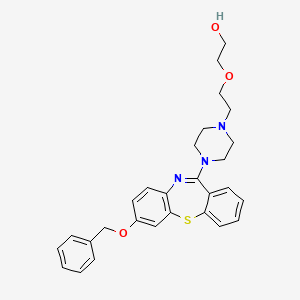
![10-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-dideuterio(113C)methyl]phenothiazine](/img/structure/B13861693.png)

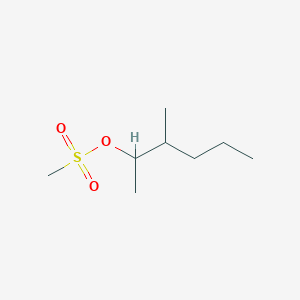
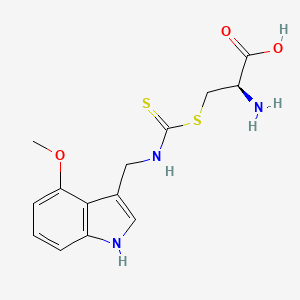
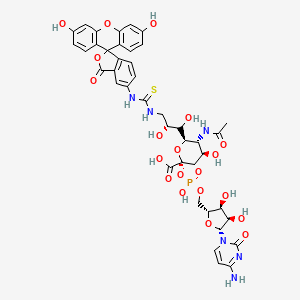
![3-Isobutyl-9,10-dimethoxy-6,7-dihydropyrido[2,1-a]isoquinolin-5-ium Chloride](/img/structure/B13861728.png)
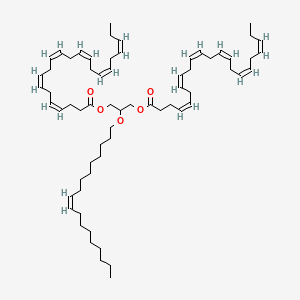
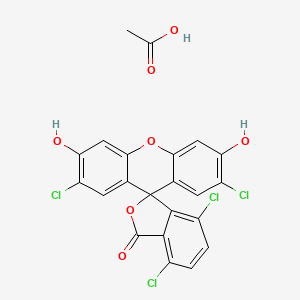

![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenoxy]oxane-2-carboxylic acid](/img/structure/B13861748.png)
![tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxybutanoyloxy)-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxybutanoyloxy)-3,5-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13861753.png)
